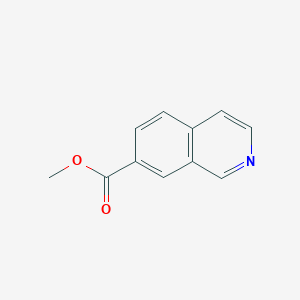

Methyl isoquinoline-7-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl isoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSCADYIYSQTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627674 | |

| Record name | Methyl isoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178262-31-2 | |

| Record name | Methyl 7-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178262-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl Isoquinoline 7 Carboxylate and Its Analogues

Foundational Synthetic Strategies for Isoquinoline (B145761) Core Construction

The construction of the isoquinoline framework relies on several well-established synthetic strategies. These methods often involve the formation of the nitrogen-containing ring through cyclization and annulation reactions.

Cyclization and Annulation Reaction Pathways

Classical methods for isoquinoline synthesis often employ cyclization reactions, which are fundamental to forming the heterocyclic ring. Key named reactions in this category include:

Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenylethylamide using a Lewis acid, such as phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline (B110456). pharmaguideline.comwikipedia.org This intermediate can then be dehydrogenated to the corresponding isoquinoline. pharmaguideline.com

Pictet-Spengler Reaction: In this reaction, a β-phenylethylamine is condensed with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization to form a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comwikipedia.org This method is particularly effective when the aromatic ring is activated by electron-donating groups. quimicaorganica.org

Pomeranz-Fritsch Reaction: This method utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532), which react in an acidic medium to form the isoquinoline skeleton. wikipedia.orgquimicaorganica.org A modification of this reaction, the Schlittler-Müller modification, employs a benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same outcome. wikipedia.org

Pictet-Gams Reaction: A variation of the Bischler-Napieralski synthesis, the Pictet-Gams reaction uses a β-hydroxy-β-phenylethylamide, which undergoes cyclization and dehydration in one step to directly afford the isoquinoline. wikipedia.org

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are also crucial. The Robinson annulation, for instance, is a well-known method that combines a Michael addition with an intramolecular aldol (B89426) reaction to form a six-membered ring, a process that can be adapted for the synthesis of complex heterocyclic systems. youtube.com

Multi-Component and One-Pot Synthesis Approaches

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and one-pot syntheses for their efficiency and atom economy. These approaches allow for the construction of complex molecules like isoquinolines from simple starting materials in a single reaction vessel, often without the need to isolate intermediates.

Several MCRs have been developed for the synthesis of substituted isoquinolines. For example, a three-component reaction of an aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), provides a rapid route to multisubstituted isoquinolines. organic-chemistry.org Another approach involves the reaction of isoquinoline or quinoline (B57606) with activated acetylenic compounds in the presence of ammonium (B1175870) acetate (B1210297) to generate the corresponding derivatives in high yields. iau.ir The Ugi and Heck reactions have also been combined in a concise synthesis of isoquinolines. nih.gov

One-pot syntheses are also prominent. For instance, N-fused isoquinoline derivatives have been synthesized via a one-pot reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles, followed by an intramolecular palladium-catalyzed C-H arylation. rsc.org Chemoenzymatic one-pot processes have also been developed, combining enzymatic oxidation of benzylic alcohols with a subsequent Pictet-Spengler reaction to produce tetrahydroisoquinolines under mild conditions. mdpi.com

Metal-Catalyzed Synthetic Routes to Isoquinoline Carboxylates

The introduction of a carboxylate group, as seen in Methyl isoquinoline-7-carboxylate, often requires specialized synthetic methods. Metal-catalyzed reactions have emerged as powerful tools for the synthesis of isoquinoline carboxylates and their derivatives, offering high efficiency and selectivity.

Palladium-Catalyzed Transformations for Isoquinoline Derivatives

Palladium catalysis is widely used in the synthesis of isoquinolines. A notable example is the sequential coupling-imination-annulation reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate under microwave irradiation, which yields various substituted isoquinolines. organic-chemistry.org Another palladium-catalyzed method involves the coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to give isoquinolines in excellent yields. organic-chemistry.org More recently, a palladium-catalyzed cascade oxidative addition has been developed to construct isoquinolinone derivatives. nih.gov

Rhodium(III)-Catalyzed C–H Activation and Annulation for Isoquinolines

Rhodium(III) catalysis has proven effective for the synthesis of isoquinolines through C-H activation and annulation. A one-pot, three-component reaction involving the condensation of aryl ketones and hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the in situ generated oxime and cyclization with an internal alkyne, allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Furthermore, a multicomponent cascade reaction using a Rh(III)-Cu(II) bimetallic system has been described for the synthesis of trifluoroethyl isoquinolines from vinyl azides and internal alkynes. acs.org

Copper-Catalyzed Synthetic Procedures

Copper-catalyzed reactions offer another versatile route to isoquinoline derivatives. A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines through a three-component [3+2+1] cyclization. organic-chemistry.org Additionally, a copper-catalyzed cascade reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds provides a range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org The synthesis of isoquinolone-4-carboxylic acids has been achieved through an ammonia-Ugi four-component reaction followed by a copper-catalyzed domino reaction. nih.gov

Iron-Catalyzed Asymmetric Oxidation Reactions Involving Isoquinoline Scaffolds

The use of iron, an earth-abundant and environmentally benign metal, as a catalyst in asymmetric synthesis has garnered significant attention. researchgate.netslideshare.net While the direct iron-catalyzed asymmetric oxidation of an isoquinoline C-H bond to a carboxylate at the C-7 position remains a developing area, existing research on related transformations highlights the potential of this approach.

Iron-catalyzed oxidative reactions have been successfully applied to functionalize isoquinoline and quinoline systems. For instance, iron(II) chloride has been shown to catalyze the aerobic oxidation of tetrahydroisoquinolines, forming reactive iminium intermediates that can engage in further reactions. More specific to the functionalization of substituted isoquinolines, a patent has detailed the use of iron(II) sulfate (B86663) in conjunction with hydrogen peroxide to achieve the C-H methylation of a 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate derivative at the C-1 position. google.com Although not an asymmetric oxidation, this demonstrates the utility of iron catalysis for C-H functionalization on a pre-existing isoquinoline carboxylate framework.

In the broader context of asymmetric catalysis, chiral iron complexes have proven effective for various oxidation reactions. Novel chiral bis-8-aryl-isoquinoline bis-alkylamine iron complexes have been designed for the asymmetric epoxidation and hydroxy carbonylation of alkenes. nih.gov Similarly, iron(II) bis(oxazoline) complexes are known to catalyze the highly enantioselective and regioselective oxyamination of alkenes. nih.gov These examples establish that chiral iron complexes can induce high levels of stereocontrol in oxidative transformations. The challenge lies in adapting this capability to the direct and asymmetric C-H oxidation of the isoquinoline core itself.

Table 1: Examples of Iron-Catalyzed Reactions on Isoquinoline and Related Scaffolds

| Catalyst System | Substrate Type | Transformation | Relevance to Target Synthesis |

| Iron(II) sulfate / H₂O₂ | 4-Hydroxy-7-phenoxyisoquinoline-3-carboxylate | C-1 Methylation | Demonstrates Fe-catalyzed C-H functionalization on an isoquinoline ester. google.com |

| Chiral Fe(II) complexes | Alkenes | Asymmetric Epoxidation/Oxyamination | Establishes potential of chiral iron catalysts for asymmetric oxidation. nih.govnih.gov |

| Iron(II) chloride | Tetrahydroisoquinolines | Aerobic Oxidation | Shows Fe-catalyzed oxidation of the isoquinoline core. |

Future research may focus on designing chiral iron ligands that can enable the direct, site-selective, and asymmetric hydroxylation of the C-7 position of the isoquinoline ring, which could then be further oxidized to the corresponding carboxylic acid.

Functional Group Transformations and Regioselective Introduction of Substituents

The ability to selectively modify the isoquinoline core is crucial for creating analogues of this compound with diverse properties. This involves both transformations of the existing carboxylate group and the introduction of new substituents onto the heterocyclic ring system through regioselective reactions.

Esterification Reactions and Carboxylic Acid Modifications at the Isoquinoline-7-position

The synthesis of this compound itself is most directly achieved through the esterification of isoquinoline-7-carboxylic acid.

Classical and Modern Esterification Methods:

Acid Chloride Formation Followed by Alcoholysis: A traditional and highly effective method involves converting isoquinoline-7-carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methanol (B129727) to afford this compound in high yield. A historical synthesis reported a yield of over 90% for this two-step procedure.

Fischer-Speier Esterification: This acid-catalyzed method involves heating the carboxylic acid in an excess of the alcohol (methanol) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). rsc.org The reaction is reversible, and the equilibrium is driven towards the ester product by using a large excess of the alcohol, which often serves as the solvent. rsc.org

Steglich Esterification: For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation at room temperature.

The ester functional group itself can be further modified. For example, hydrolysis under basic or acidic conditions can regenerate the carboxylic acid, which can then be converted to other esters (e.g., ethyl, butyl) or to amides by reaction with amines, providing a route to a wide range of analogues.

Table 2: Comparison of Esterification Methods for Isoquinoline-7-carboxylic Acid

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂2. Methanol | Typically two steps | High yield, works for sterically hindered alcohols | Harsh reagents, generates acidic byproducts |

| Fischer-Speier | Methanol, cat. H₂SO₄ | Reflux in excess alcohol | One-pot, inexpensive reagents | Reversible, requires strong acid, not suitable for sensitive substrates rsc.org |

| Steglich | Methanol, DCC, DMAP | Room temperature | Mild conditions, good for sensitive substrates | Uses stoichiometric coupling agent, generates urea (B33335) byproduct |

Nucleophilic and Electrophilic Substitution Pathways on the Isoquinoline Ring System

The introduction of substituents onto the isoquinoline ring of this compound is governed by the inherent electronic properties of the bicyclic system and the directing effect of the C-7 ester group.

Electrophilic Aromatic Substitution (SEAr): The isoquinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution occurs preferentially on the benzene ring (carbocycle) rather than the pyridine (B92270) ring. thieme-connect.deiust.ac.irimperial.ac.uk The most favored positions for attack on an unsubstituted isoquinoline are C-5 and C-8, as these lead to the most stable cationic intermediates (Wheland intermediates). thieme-connect.deimperial.ac.uk

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack on the isoquinoline nucleus is favored on the electron-deficient pyridine ring. In unsubstituted isoquinoline, the C-1 position is the most susceptible to nucleophilic attack, as the negative charge in the intermediate can be stabilized by the nitrogen atom. nrochemistry.comiust.ac.ir This is followed by the C-3 position.

In this compound, the presence of the electron-withdrawing ester group on the carbocyclic ring would have a less pronounced effect on the reactivity of the pyridine ring towards nucleophiles compared to its effect on electrophilic substitution. Therefore, nucleophilic substitution is still expected to occur preferentially at the C-1 position. The introduction of a good leaving group, such as a halogen, at the C-1 position would facilitate SNAr reactions with a variety of nucleophiles.

Emerging Synthetic Paradigms and Green Chemistry Principles in Isoquinoline Synthesis

The field of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize the development of environmentally benign, efficient, and atom-economical processes. rsc.org These paradigms are being actively applied to the synthesis of isoquinolines and their derivatives.

Catalyst-Free and Benign Solvent Systems: Recent research has focused on minimizing or eliminating the need for catalysts and hazardous organic solvents. For instance, catalyst-free methods for the synthesis of isoquinoline-fused benzimidazoles have been developed that proceed at room temperature in ethanol, a green solvent. rsc.org Another approach utilizes deep eutectic solvents (DES), which are biodegradable and non-hazardous, as a medium for N-alkylation/acylation reactions in the synthesis of pyrazino[2,1-a]isoquinoline derivatives. jk-sci.com

Transition Metal-Catalyzed C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the concise synthesis of isoquinolines, avoiding the need for pre-functionalized starting materials. researchgate.net Ruthenium(II) and Rhodium(III) complexes have been effectively used to catalyze the annulation of various starting materials, such as aryl ketoximes or primary benzylamines, with alkynes or other coupling partners to build the isoquinoline core. researchgate.net Some of these methods operate without the need for an external oxidant, increasing their atom economy. researchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of enabling technologies like flow chemistry and microwave irradiation is becoming more common. researchgate.netrsc.org Flow chemistry allows for safe, scalable, and continuous production, while microwave-assisted synthesis can dramatically reduce reaction times and improve yields. researchgate.net A sustainable approach using a recyclable ruthenium catalyst in polyethylene (B3416737) glycol (PEG) media, assisted by microwave energy, has been reported for the rapid synthesis of isoquinolines. researchgate.net

These emerging paradigms offer promising avenues for the future synthesis of this compound and its analogues, with the goal of creating more sustainable and efficient manufacturing processes. rsc.org

Chemical Reactivity and Derivatization Strategies for Methyl Isoquinoline 7 Carboxylate

Investigations into Reaction Mechanisms and Intermediate Species of Methyl Isoquinoline-7-carboxylate

The reactivity of the isoquinoline (B145761) core is well-documented. Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene (B151609) ring portion, favoring positions 5 and 8. gcwgandhinagar.comcutm.ac.in Conversely, nucleophilic substitution preferentially takes place on the electron-deficient pyridine (B92270) ring, primarily at the C-1 position. gcwgandhinagar.comcutm.ac.in The presence of the methyl carboxylate group at the 7-position influences the electron density of the benzene ring, but the fundamental reactivity patterns of the isoquinoline core generally hold.

Detailed mechanistic studies specifically on this compound are often embedded within broader synthetic endeavors. However, general principles of isoquinoline chemistry can be applied. For instance, in reactions involving the isoquinoline nitrogen, such as N-oxide formation with peroxycarboxylic acids, the nitrogen's lone pair acts as the nucleophile. gcwgandhinagar.com

In transition metal-catalyzed reactions, which are common for constructing complex isoquinoline derivatives, the mechanism often involves the formation of organometallic intermediates. For example, a copper-catalyzed cascade reaction to form isoquinolone-4-carboxylic acids proceeds through a hypothesized Ullmann-type C-C coupling to form an initial intermediate, which then undergoes intramolecular condensation and subsequent SN2 reaction to yield the final product. acs.org While not specific to the 7-carboxylate isomer, this illustrates the complex, multi-step mechanisms and transient intermediates involved in isoquinoline derivatization.

Similarly, ruthenium-catalyzed C-H functionalization of primary benzylamines to form isoquinolines utilizes the free amine as a directing group, proceeding through intermediates where the metal is coordinated to the substrate. organic-chemistry.org

Stereochemical Control and Asymmetric Syntheses of Chiral Isoquinoline Carboxylate Derivatives

The synthesis of chiral, non-racemic isoquinoline alkaloids and their derivatives is a significant area of research due to their biological activity. nih.gov Many of these compounds possess a stereogenic center at the C-1 position of a tetrahydroisoquinoline (THIQ) core. rsc.orgnih.gov Strategies for achieving stereochemical control often involve the asymmetric reduction of a 3,4-dihydroisoquinoline (B110456) (DHIQ) precursor.

Several methods are employed for this enantioselective reduction:

Hydrogenation with a chiral catalyst: This is a widely used method where a prochiral DHIQ is hydrogenated in the presence of a chiral transition metal catalyst (e.g., based on rhodium or ruthenium) to produce a chiral THIQ. rsc.orgresearchgate.net

Use of chiral hydride reducing agents: Chiral reducing agents can deliver a hydride ion stereoselectively to the imine bond of the DHIQ. rsc.org

Enzymatic catalysis: Biocatalytic methods, using enzymes, can provide high levels of enantioselectivity under mild conditions. nih.govrsc.org

Use of chiral auxiliaries: A chiral auxiliary can be attached to the nitrogen of the DHIQ, directing an achiral reducing agent to attack from a specific face. The auxiliary is removed in a subsequent step. rsc.org

Another powerful approach is the organocatalytic enantioselective Pictet-Spengler reaction, which can be used to synthesize 1-substituted tetrahydroisoquinolines. acs.org Furthermore, asymmetric [3+2] cycloaddition reactions, for instance between C,N-cyclic azomethine imines and allyl alkyl ketones catalyzed by a chiral primary amine, can construct complex dinitrogen-fused heterocycles containing the tetrahydroisoquinoline core with high diastereo- and enantioselectivity. nih.gov

| Asymmetric Synthesis Strategy | Description | Typical Outcome |

| Catalytic Hydrogenation | Reduction of a C=N bond in a 3,4-dihydroisoquinoline using H₂ and a chiral metal catalyst. nih.govrsc.org | High yields and enantiomeric excess (ee). |

| Chiral Hydride Agents | Use of a stoichiometric chiral reducing agent to deliver a hydride to the C=N bond. rsc.org | Good to excellent enantioselectivity. |

| Enzymatic Catalysis | Biocatalytic reduction of the C=N bond or other transformations. nih.govrsc.org | High enantioselectivity under mild conditions. |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide a reaction stereoselectively. rsc.org | Controlled diastereoselectivity, followed by removal of the auxiliary. |

| Organocatalytic Cycloaddition | Use of small organic molecules as catalysts for reactions like [3+2] cycloadditions to form chiral polycyclic systems. nih.gov | High diastereoselectivity and enantioselectivity (up to >95% ee). nih.gov |

Analytical Derivatization Techniques for Isoquinoline-7-carboxylate and Related Compounds

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties more suitable for a given analytical method. numberanalytics.commdpi.com This can improve volatility for gas chromatography (GC), enhance detectability, or allow for the separation of chiral compounds. numberanalytics.com

For GC analysis, compounds must be volatile and thermally stable. numberanalytics.com While some simple isoquinolines can be analyzed directly, derivatization is often necessary for more complex or polar analogues, such as those containing hydroxyl or amine groups. Common derivatization techniques include:

Silylation: This involves reacting active hydrogen atoms (from -OH, -NH₂, -COOH groups) with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form more volatile and stable trimethylsilyl (B98337) (TMS) derivatives. mdpi.com

Acylation: This introduces an acyl group (e.g., acetyl, trifluoroacetyl) and can improve chromatographic behavior and detectability. numberanalytics.com

For High-Performance Liquid Chromatography (HPLC), derivatization is often employed to attach a chromophore or fluorophore to the analyte, significantly enhancing its detectability by UV-Vis or fluorescence detectors, especially when analyzing trace amounts. scirp.org

Determining the enantiomeric excess (ee) or ratio of enantiomers in a chiral sample is crucial. scirp.orgresearchgate.net This can be achieved through two main strategies:

Direct Separation using Chiral Chromatography: This involves using a chiral stationary phase (CSP) in either GC or HPLC. youtube.comkhanacademy.org The chiral selector in the CSP interacts differently with each enantiomer, leading to different retention times and thus separation. youtube.com For acidic compounds like carboxylic acids, chiral stationary phases based on selectors like immobilized acetylquinine have been shown to be effective in HPLC. nih.gov

Indirect Separation via Diastereomer Formation: This method involves reacting the racemic mixture of the chiral isoquinoline with a single, pure enantiomer of a chiral derivatizing agent. libretexts.orgyoutube.com This reaction creates a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography (GC or HPLC). scirp.orgresearchgate.netlibretexts.org A well-established method for chiral amines, such as tetrahydroisoquinolines, is derivatization with (–)-(1R)-menthyl chloroformate. This creates diastereomeric carbamates that are readily separated on a standard achiral GC column, allowing for the determination of the original enantiomeric composition. scirp.orgresearchgate.net The conversion to the diastereomers is often quantitative, and the separation factor between the diastereomeric peaks is typically high, ensuring accurate analysis. scirp.orgresearchgate.net

| Parameter | GC Conditions for Diastereomer Separation scirp.org |

| Derivatizing Agent | (–)-(1R)-menthyl chloroformate |

| Column | VF-1ms capillary column (60 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 300°C |

| Detector Temperature | 250°C |

| Detection | FID or Mass Spectrometry (MS) |

| Outcome | Baseline separation of diastereomers (Resolution factor > 1.5) |

Biological Activity and Pharmacological Potential of Methyl Isoquinoline 7 Carboxylate and Its Derivatives

Antineoplastic and Cytotoxic Evaluations of Isoquinoline (B145761) Carboxylates

Isoquinoline derivatives are recognized for their significant cytotoxic effects against various cancer cell lines. nih.govnih.gov The unique chemical structure of the isoquinoline nucleus serves as a valuable framework for the discovery of novel anticancer therapies. wisdomlib.org Modifications on the isoquinoline ring, particularly the introduction of carboxylate groups and other substituents, have led to the development of potent antineoplastic agents.

Efficacy against Various Cancer Cell Lines in Preclinical Studies

A diverse range of isoquinoline carboxylates and their derivatives have demonstrated considerable efficacy against multiple human cancer cell lines in preclinical evaluations. For instance, isoquinolinequinone N-oxide derivatives have shown potent cytotoxic activity, with some compounds exhibiting nanomolar GI₅₀ values against a panel of 60 human tumor cell lines. acs.org Notably, C(6) isomeric derivatives were found to be more potent than their C(7) counterparts. acs.org

Studies on pyrrolo[2,1-a]isoquinoline-based molecules, known as lamellarins, which are structurally related to isoquinoline carboxylates, have revealed potent cytotoxicity in the nanomolar range against several cancer cell lines, including P388, A549 (lung), HT29 (colon), and MEL28 (melanoma). nih.gov Specifically, lamellarins D, K, and M are among the most cytotoxic in this series. nih.gov The presence of a hydroxyl group at the C-7 position has been associated with high activity. nih.gov

Furthermore, research on isoquinoline-based thiosemicarbazones has identified compounds with low-to-mid nanomolar IC₅₀ values against a variety of cancer models, including pancreatic, small cell lung carcinoma, prostate cancer, and leukemia. rsc.org Similarly, certain 4-anilinoquinazoline-based carboxylic acids have shown broad-spectrum growth inhibitory activity against the majority of 59 human cancer cell lines in the National Cancer Institute (NCI) screen. nih.gov

Below is a table summarizing the cytotoxic activity of selected isoquinoline derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀/GI₅₀ Values | Reference(s) |

| Isoquinolinequinone N-oxides | NCI-60 Panel | Nanomolar GI₅₀ | acs.org |

| Lamellarin K | A549 (Lung) | 4.2 µM | nih.gov |

| Lamellarin M | A549 (Lung) | 0.04 µM | nih.gov |

| Lamellarin N triacetate | A549 (Lung) | 0.005 µM | nih.gov |

| Sanguinarine | Various | 0.11–0.54 µg/mL | nih.gov |

| Chelerythrine | Various | 0.14–0.46 µg/mL | nih.gov |

| Isoquinoline thiosemicarbazone (HCT-13) | Pancreatic, SCLC, Prostate, Leukemia | Low-to-mid nanomolar | rsc.org |

| 4-Anilinoquinazoline-based carboxylic acids | NCI-59 Panel | Broad GI % mean = 52-84 | nih.gov |

| Esters of quinoxaline-7-carboxylate 1,4-di-N-oxide (C15) | K562 (Leukemia) | 3.02 µg/mL | nih.gov |

| Morpholine substituted quinazoline (B50416) (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 µM | rsc.org |

| Morpholine substituted quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 µM | rsc.org |

Elucidation of Anti-proliferative Mechanisms, including Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of isoquinoline carboxylates and their derivatives are often mediated through the induction of apoptosis and cell cycle arrest. researchgate.net For example, esters of quinoxaline-7-carboxylate 1,4-di-N-oxide have been shown to induce caspase-dependent apoptotic cell death through the intrinsic pathway in K562 chronic myelogenous leukemia cells. nih.gov

Further mechanistic studies on other isoquinoline derivatives have provided deeper insights. A simplified derivative of the natural product lycobetaine, an isoquinoline derivative with an aryl moiety at the 4-position, was found to effectively induce G1 cell cycle arrest and apoptosis in a dose-dependent manner in neuroendocrine prostate cancer cells. nih.gov Similarly, morpholine-substituted quinazoline derivatives have been observed to inhibit cell proliferation by arresting the cell cycle in the G1 phase, with apoptosis being the primary mode of cell death. rsc.org The study of chalcones, which can be structurally related to certain isoquinoline breakdown products or synthetic precursors, also shows that they can induce apoptosis through the mitochondrial pathway and cause cell cycle blockade in the G0/G1 phase. mdpi.com

Antimicrobial Spectrum and Activity Investigations

The isoquinoline scaffold is a key component in many compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimalarial properties. wisdomlib.org The development of novel isoquinoline derivatives continues to be a promising strategy in the search for new antimicrobial agents to combat drug-resistant pathogens.

Antibacterial and Antifungal Properties of Isoquinoline Carboxylates

Isoquinoline carboxylates and related derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. A study on 6,7-dihydroxy-5,10-dihydropyrrolo[1,2-b]isoquinoline-3-carboxylic acid (spathullin A), isolated from the fungus Penicillium spathulatum, revealed its activity against both Gram-negative and Gram-positive bacteria. mdpi.com Its decarboxylated counterpart, spathullin B, showed even more potent activity, with the lowest minimal inhibitory concentration (MIC) against Staphylococcus aureus at 1 µg/mL. mdpi.com

A new class of alkynyl isoquinolines has shown strong bactericidal activity against numerous Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains, with MICs in the range of 4–16 µg/mL. mdpi.comnih.gov Tricyclic isoquinoline derivatives have also been synthesized and evaluated, with some compounds showing antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) and Streptococcus pneumoniae (MIC = 32 µg/mL). uts.edu.au

While some isoquinoline alkaloids have shown significant antifungal activity, their antibacterial effects can be less pronounced. researchgate.net However, specific structural modifications, such as those seen in certain quinoline-3-carboxylic acids, have resulted in remarkable antibacterial activity, particularly against Gram-positive microorganisms and even MRSA. koreascience.kr

The following table summarizes the antibacterial activity of selected isoquinoline and related derivatives.

| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |

| Spathullin A (Isoquinoline-3-carboxylic acid derivative) | Staphylococcus aureus | 4 | mdpi.com |

| Spathullin B | Staphylococcus aureus | 1 | mdpi.com |

| Alkynyl Isoquinolines (HSN584, HSN739) | MRSA, VRE | 4-8 | mdpi.comnih.gov |

| Tricyclic Isoquinoline (Compound 8d) | Staphylococcus aureus | 16 | uts.edu.au |

| Tricyclic Isoquinoline (Compound 8f) | Streptococcus pneumoniae | 32 | uts.edu.au |

| Quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives | M. tuberculosis H37Rv | 0.53–1.95 µM | nih.gov |

Antimalarial Efficacy Studies

The quinoline (B57606) and isoquinoline frameworks are foundational to many antimalarial drugs. nih.gov Preclinical studies have identified several isoquinoline derivatives with promising efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

An in silico study identified 6,7-dinitro-2- mdpi.commdpi.comnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione, an isoquinoline derivative from Streptomyces hygroscopicus, as a potential antimalarial agent with a favorable pharmacokinetic profile. nih.govnih.gov This compound showed potential to bind to several parasitic protein targets, with the best affinity for adenylosuccinate synthetase. nih.govnih.gov

In vitro studies have provided concrete evidence of the antimalarial activity of isoquinoline derivatives. One study reported an isoquinoline phenyl derivative exhibiting an IC₅₀ of 1.91 µM against the chloroquine-resistant (K1) strain of P. falciparum and 2.31 µM against the chloroquine-sensitive (3D7) strain. researchgate.net Another isoquinoline-triazole derivative was particularly effective against the resistant strain with an IC₅₀ of 4.55 µM. researchgate.net Hybrid compounds incorporating a 4-amino-7-chloroquinoline scaffold, structurally related to isoquinolines, have also shown high potency against various P. falciparum strains, with some derivatives being six-fold more active than chloroquine. mdpi.comnih.gov Furthermore, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline demonstrated excellent oral activity in multiple rodent models of malaria. nih.gov

Anti-inflammatory and Immunomodulatory Effects of Isoquinoline Derivatives

Isoquinoline derivatives have been recognized for their potent anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net These effects are largely attributed to their ability to modulate key inflammatory pathways and the production of inflammatory mediators.

Research has shown that certain isoquinoline derivatives can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This inhibition is often achieved through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov For example, the novel isoquinoline derivative CYY054c was found to inhibit LPS-induced NF-κB expression in macrophages, leading to reduced cytokine release and decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Similarly, isoquinoline-1-carboxamide (B73039) derivatives have been evaluated for their anti-inflammatory effects in microglial cells. mdpi.com One such derivative, HSR1101, potently suppressed the production of pro-inflammatory mediators and reversed the suppression of the anti-inflammatory cytokine IL-10. mdpi.com The mechanism for these effects was linked to the inhibition of both the NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com Amidic derivatives of N-methyl-isoquinolin-1(2H)-one-4-carboxylic acid have also been synthesized and evaluated for their anti-inflammatory activities. nih.gov In addition, quinoline-related carboxylic acids have demonstrated significant anti-inflammatory properties in macrophage models. nih.gov

Neuropharmacological Applications and Neuroprotective Potential

Isoquinoline alkaloids and their derivatives have been investigated for their effects on the central nervous system. rsc.orgnih.gov Some of these compounds have demonstrated neuroprotective properties, which are of interest for the potential treatment of neurodegenerative diseases like Parkinson's disease. wikipedia.org

Studies on Receptor Binding and Enzyme Inhibition in Neurological Pathways

The neuropharmacological effects of isoquinoline derivatives are often attributed to their ability to bind to specific receptors and inhibit key enzymes within neurological pathways. For instance, some tetrahydroisoquinoline derivatives have been shown to possess neurochemical properties similar to MPTP (1[N]-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin known to cause parkinsonism by destroying dopaminergic neurons. wikipedia.org Furthermore, certain isoquinoline-based compounds, such as H-7, have been identified as inhibitors of protein kinase C, an enzyme implicated in processes like brain edema formation following ischemia. nih.gov The ability of such compounds to interact with these targets highlights the potential for developing isoquinoline derivatives as modulators of neurological function. Studies on the binding of substituted (iodovinyl)estradiols, which can include isoquinoline-like structures, to estrogen receptors have also been conducted to evaluate their tissue-specific uptake and potential for imaging or therapeutic applications. nih.gov

Antiviral Properties against Diverse Viral Strains

Isoquinoline alkaloids have been recognized for their antiviral activity against a variety of viruses for many years. mdpi.com This broad-spectrum activity has made them attractive candidates for the development of new antiviral drugs, especially in light of emerging and drug-resistant viral strains. nih.gov Research has explored the antiviral potential of isoquinoline and its related alkaloids against viruses such as influenza, HIV, herpes simplex virus (HSV), and coronaviruses. mdpi.comnih.govresearchgate.net

A new class of viral polymerase inhibitors with an isoquinolone core has been identified, showing activity against both influenza A and B viruses. nih.govnih.gov While an initial hit compound showed cytotoxicity, subsequent synthesis and structure-activity relationship studies led to the discovery of a derivative with significantly reduced cytotoxicity while maintaining antiviral efficacy. nih.govnih.gov The mechanism of action for some isoquinoline alkaloids involves the inhibition of viral entry and replication by interfering with signaling pathways like NF-κB and MEK/ERK. mdpi.com For example, a new simple isoquinoline alkaloid, 1-(6-hydroxy-7-methylisoquinolin-1-yl) ethanone, isolated from Thalictrum glandulosissimum, has demonstrated notable anti-tobacco mosaic virus (TMV) activity. rsc.org

Enzyme Inhibition Profiles of Isoquinoline Carboxylates

The capacity of isoquinoline carboxylates to inhibit specific enzymes is a significant area of pharmacological investigation, with potential applications in various disease states.

Inhibition of Cyclooxygenase Enzymes

Cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Research has shown that derivatives of quinoline, a structural isomer of isoquinoline, can act as potent and selective COX-2 inhibitors. researchgate.netnih.gov For instance, a series of 4-carboxyl quinoline derivatives were designed with a methylsulfonyl COX-2 pharmacophore, and one compound, in particular, was found to be a more potent and selective COX-2 inhibitor than the reference drug celecoxib. researchgate.netnih.gov Molecular modeling studies have provided insights into how these compounds bind to the active site of the COX-2 enzyme. researchgate.netnih.gov While these studies are on quinolines, the findings suggest that the isoquinoline carboxylate scaffold could also be a promising starting point for the development of selective COX-2 inhibitors.

Table 1: COX-2 Inhibitory Activity of a Selected Quinoline Derivative

| Compound | COX-2 IC50 (µM) nih.gov | Selectivity Index (SI) nih.gov |

| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | 0.043 | >513 |

| Celecoxib (Reference Drug) | 0.060 | 405 |

IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A higher selectivity index indicates a greater selectivity for COX-2 over COX-1.

Modulation of Thymidine Phosphorylase Activity

Thymidine phosphorylase is an enzyme that is involved in nucleoside metabolism and has been implicated in angiogenesis and tumor progression. The search for inhibitors of this enzyme is an active area of cancer research. While specific data on methyl isoquinoline-7-carboxylate is not available, the broader class of isoquinoline derivatives has been explored for this activity.

Nuclear Factor-kappa B (NF-kB) Pathway Inhibition Studies

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating immune and inflammatory responses, as well as cell proliferation and apoptosis. nih.govnih.gov Dysregulation of this pathway is linked to a variety of chronic diseases, including cancer and inflammatory disorders. nih.gov Consequently, the NF-κB pathway is a significant target for therapeutic intervention. nih.govyoutube.com

Several natural and synthetic compounds have been identified as inhibitors of the NF-κB pathway. selleckchem.com Isoquinoline alkaloids, such as berberine, have been shown to exert their anti-inflammatory and antiviral effects in part by inhibiting the NF-κB pathway. mdpi.comnih.gov This inhibition can occur at various points in the signaling cascade, including preventing the degradation of the inhibitory protein IκB, which would otherwise allow NF-κB to translocate to the nucleus and activate gene transcription. youtube.com The reactive glycolytic metabolite methylglyoxal (B44143) has also been shown to inhibit NF-κB signaling. biorxiv.org While direct studies on this compound are limited, the established activity of other isoquinoline derivatives suggests that this class of compounds has the potential to modulate the NF-κB pathway.

Kinase Inhibition (e.g., Microtubule Affinity Regulating Kinase 4 - MARK4)

The isoquinoline framework is a recognized scaffold in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes. nih.gov While direct evidence for the inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4) by this compound is not extensively documented in publicly available research, the broader class of isoquinoline derivatives has shown significant potential as kinase inhibitors. nih.govrsc.org MARK4, a serine/threonine kinase, is implicated in the regulation of microtubule dynamics and has been identified as a potential therapeutic target in cancer and neurodegenerative diseases. nih.gov

The development of synthetic protein kinase inhibitors based on an isoquinoline sulfonamide structure marked a significant milestone, establishing the "druggability" of the ATP binding site of kinases. nih.gov Structural studies of protein kinase complexes with isoquinoline-based inhibitors have revealed that these molecules can mimic the binding of ATP while also allowing for modifications that can enhance binding potency and selectivity. nih.gov For instance, derivatives of quinoline, a structural isomer of isoquinoline, have been investigated as inhibitors of kinases like Pim-1. nih.govresearchgate.net In one study, 8-hydroxy-quinoline-7-carboxylic acid derivatives were identified as potent Pim-1 kinase inhibitors, with molecular modeling suggesting that the quinoline scaffold interacts with key residues within the ATP-binding pocket. nih.govresearchgate.net This highlights the potential for the carboxylate group, such as the one present in this compound, to play a role in target engagement.

The general pharmacophore model for many kinase inhibitors includes a heterocyclic ring system that can form hydrogen bonds with the kinase hinge region, a hydrophobic moiety that interacts with a hydrophobic pocket, and functional groups that can extend into the solvent-accessible region. nih.gov The isoquinoline nucleus can serve as the core heterocyclic system in such a model.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters and are important targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. rsc.orgnih.gov A variety of isoquinoline derivatives have been demonstrated to be inhibitors of both MAO-A and MAO-B. nih.gov

Studies on a series of isoquinolines, including N-methyl-1,2-dihydroisoquinolines and N-methylisoquinolinium ions, have shown that these compounds can act as reversible and time-independent MAO inhibitors, often with a preference for MAO-A. nih.gov Notably, N-methylated isoquinolinium ions were found to be among the most potent MAO-A inhibitors in one study. nih.gov This suggests that the nitrogen atom in the isoquinoline ring plays a crucial role in the interaction with the enzyme.

Comprehensive Structure-Activity Relationship (SAR) Analyses for Bioactive Isoquinoline Carboxylates

The biological activity of isoquinoline carboxylates is intricately linked to their structural features. Understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective inhibitors.

Influence of Substitution Patterns on Biological Efficacy

The substitution pattern on the isoquinoline ring system significantly influences the biological efficacy of these compounds as both kinase and MAO inhibitors.

For kinase inhibition , the nature and position of substituents can dictate the potency and selectivity. In the case of quinoline-based inhibitors, bulky hydrophobic substituents at the C(2) position and a strict requirement for a carboxylic acid at the C(4) position have been identified as critical for the inhibition of dihydroorotate (B8406146) dehydrogenase. While a different target, this underscores the importance of the carboxylate moiety and other substituents. For EGFR kinase inhibitors based on the related quinazoline scaffold, bulky substituents at the C-7 position are favorable for inhibitory activity. mdpi.com The presence of electron-withdrawing groups on terminal benzene (B151609) rings of quinazoline derivatives has also been shown to enhance inhibitory activity against both EGFR and VEGFR2. mdpi.com

For MAO inhibition , SAR studies on isoquinoline derivatives have revealed several key trends. N-methylation of the isoquinoline nitrogen generally enhances MAO-A inhibitory activity. nih.gov The degree of saturation of the isoquinoline ring also plays a role, with fully aromatic isoquinolines showing intermediate activity against MAO-A. nih.gov A 3D-QSAR study on isoquinoline derivatives highlighted the importance of steric, lipophilic, and polar interactions in modulating MAO-A inhibitory activity. nih.gov The presence and position of substituents on the benzo part of the isoquinoline ring are also critical.

The table below summarizes the influence of substitution patterns on the biological efficacy of isoquinoline and related quinoline derivatives based on available literature.

| Scaffold | Substitution Position | Substituent Type | Target | Effect on Efficacy | Reference |

| Quinoline | C2 | Bulky hydrophobic | Dihydroorotate Dehydrogenase | Necessary for inhibition | |

| Quinoline | C4 | Carboxylic acid | Dihydroorotate Dehydrogenase | Strict requirement | |

| Quinazoline | C7 | Bulky substituents | EGFR Kinase | Favorable for inhibition | mdpi.com |

| Isoquinoline | Nitrogen | Methylation | MAO-A | Enhances inhibition | nih.gov |

| Quinoline | C6 | Chloro | MAO-B | Contributes to selective inhibition |

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target.

For kinase inhibitors , a common pharmacophore model includes:

A heterocyclic core: The isoquinoline ring can serve as a scaffold that mimics the adenine (B156593) part of ATP and forms crucial hydrogen bonds with the hinge region of the kinase. nih.gov

Hydrogen bond donors and acceptors: These are essential for anchoring the inhibitor to the ATP-binding site. The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group in this compound could potentially act as hydrogen bond acceptors.

Hydrophobic regions: These parts of the molecule interact with hydrophobic pockets within the kinase active site, contributing to binding affinity. nih.gov

For MAO inhibitors , a pharmacophore model for MAO-A inhibitors has been described to include features such as:

Aromatic hydrophobic sites: The isoquinoline ring system itself provides a significant hydrophobic surface.

Hydrogen-bond acceptors: The nitrogen atom of the isoquinoline ring and the carbonyl oxygen of the ester group could fulfill this role.

Positively and negatively ionizable sites: The basic nitrogen of the isoquinoline ring can be protonated, which is often a key feature for interaction with the active site of MAOs. nih.gov

The development of a 3D-QSAR pharmacophore model for a set of MAO-A inhibitors highlighted the importance of a combination of these features distributed in a specific 3D space for optimal inhibitory activity. nih.gov

Computational and Theoretical Investigations of Methyl Isoquinoline 7 Carboxylate

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger receptor molecule such as a protein. For methyl isoquinoline-7-carboxylate, docking simulations are instrumental in identifying potential biological targets and elucidating the nature of its interactions at the molecular level. These simulations can predict binding affinities and poses, offering insights into the compound's potential as an inhibitor or modulator of enzyme activity. For instance, studies on similar isoquinoline (B145761) derivatives have shown interactions with kinases and other enzymes implicated in disease pathways. nih.gov

In a typical docking study, the three-dimensional structure of this compound would be docked into the active site of a target protein. The scoring functions would then rank the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. For example, the nitrogen atom in the isoquinoline ring and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions with aromatic residues in the protein's binding pocket.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Tyrosine Kinase | -8.5 | PHE 856, LYS 745, ASP 855 | π-π stacking, Hydrogen bond, Electrostatic |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | LEU 83, ILE 10, VAL 18 | Hydrophobic interactions |

| Topoisomerase II | -9.1 | ARG 489, GLU 522 | Hydrogen bond, Electrostatic |

This table presents hypothetical data based on typical results for similar compounds.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are employed to investigate the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the conformational changes that both the ligand and the receptor undergo, offering a more realistic representation of the binding event. By simulating the movements of atoms and molecules over a specific period, researchers can assess the stability of the binding pose and calculate the binding free energy with greater accuracy.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules.

Elucidation of Electronic Structure and Reactive Sites

DFT calculations can provide detailed information about the electronic properties of this compound. By calculating the distribution of electron density, one can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visually represent the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms.

Prediction of Spectroscopic Properties for Structural Characterization

DFT calculations are also invaluable for predicting various spectroscopic properties, which can aid in the experimental characterization of the compound. Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be compared with experimental data to confirm the molecular structure. For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands to the corresponding molecular vibrations. nih.gov Similarly, calculated NMR chemical shifts can help in the assignment of signals in the experimental ¹H and ¹³C NMR spectra. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Drug-Likeness Prediction

In the context of drug discovery, it is crucial to assess the pharmacokinetic and toxicological properties of a compound. Computational methods provide a rapid and cost-effective way to predict the ADMET profile of a molecule like this compound. Various in silico models, often based on machine learning algorithms trained on large datasets of known compounds, can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. nih.gov

Drug-likeness is another important concept, often evaluated using rules such as Lipinski's Rule of Five. These rules assess whether a compound possesses physical and chemical properties that would make it a likely orally active drug in humans.

| ADMET Property | Predicted Value/Classification | Method |

| Absorption | ||

| Oral Bioavailability | High | Veber's Rule |

| Caco-2 Permeability | Moderate | In silico model |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | In silico model |

| Plasma Protein Binding | High | In silico model |

| Metabolism | ||

| CYP450 2D6 Inhibition | Likely inhibitor | In silico model |

| Excretion | ||

| Renal Clearance | Moderate | In silico model |

| Toxicity | ||

| hERG Inhibition | Low risk | In silico model |

| Ames Mutagenicity | Non-mutagenic | In silico model |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Calculation |

This table presents hypothetical data based on common predictive models for drug-like molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. japsonline.comresearchgate.net For a series of isoquinoline derivatives, a QSAR model could be developed to predict their activity against a specific biological target. japsonline.comnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive equation.

While a specific QSAR model for this compound would require a dataset of structurally similar compounds with measured biological activities, one can surmise the types of descriptors that would be important. These could include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). The development of robust QSAR models can significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the rational design of more potent analogs. researchgate.net

In Silico Screening and Lead Optimization Strategies for Isoquinoline-based Drug Candidates

The isoquinoline scaffold is a prominent feature in numerous biologically active compounds, making it a focal point for drug discovery and development. Computational, or in silico, methods have become indispensable in the quest to identify and refine isoquinoline-based drug candidates. These techniques offer a rapid and cost-effective means to screen vast virtual libraries of compounds and to guide the strategic modification of promising leads to enhance their therapeutic properties. This section explores the application of in silico screening and lead optimization strategies, with a conceptual focus on how a compound like this compound could serve as a foundational structure in such a discovery pipeline.

In silico screening encompasses a variety of computational techniques aimed at identifying compounds that are likely to bind to a specific biological target. A primary method is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.govbeilstein-journals.org For isoquinoline derivatives, this approach has been widely used to explore their potential as inhibitors of various enzymes and receptors implicated in disease.

For instance, in the pursuit of novel anticancer agents, molecular docking studies have been performed on quinoline (B57606) derivatives targeting proteins like serine/threonine protein kinase (STK10). mdpi.com In one such study, newly designed quinoline-based ligands were docked into the active site of STK10, yielding binding affinities ranging from -5.1 to -7.9 kcal/mol. mdpi.com These values indicate the potential for these compounds to inhibit the kinase's activity. Although not specific to this compound, these studies demonstrate a viable strategy for assessing its potential against similar targets.

Lead optimization is the iterative process of modifying a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. patsnap.com Computational methods are central to this process. One key strategy is the analysis of structure-activity relationships (SAR), which seeks to understand how specific structural modifications influence a compound's biological activity. patsnap.com Quantitative structure-activity relationship (QSAR) models provide a mathematical correlation between the chemical structure and biological activity of a set of compounds. nih.gov

QSAR studies on quinoline derivatives have been successful in developing predictive models for their anti-gastric cancer activity. nih.gov By analyzing a series of 33 quinoline compounds, a 3D-QSAR model was built that could guide the design of new derivatives with enhanced potency. mdpi.comnih.gov Such models identify regions of the molecule where substitutions are likely to be beneficial or detrimental to its activity. For a hypothetical lead optimization campaign starting with this compound, a QSAR model could be developed using a library of its analogs to direct synthetic efforts toward more potent compounds.

The following table presents representative data from computational studies on quinoline and isoquinoline derivatives, illustrating the types of information generated during in silico screening and lead optimization.

| Compound Class | Target | Computational Method | Key Findings | Reference |

| Quinoline Derivatives | Serine/Threonine Protein Kinase (STK10) | Molecular Docking | Designed ligands showed binding affinities from -5.1 to -7.9 kcal/mol. | mdpi.com |

| Quinoline Derivatives | Anti-gastric cancer | 3D-QSAR/CoMFA | Developed a predictive model to guide the design of more potent analogs. | nih.gov |

| Quinoxaline-7-carboxylate 1,4-di-N-oxide Esters | K562 Leukemia Cells | QSAR | Established a model to predict antitumor activity, with the most active compound having an IC50 of 3.02 μg/mL. | nih.gov |

| Quinoline Derivatives | DNA Gyrase | Molecular Docking | Compound 10 exhibited the highest binding energy of -18.8 kcal/mol. | nih.gov |

| Isoquinolinium-5-carbaldoximes | Acetylcholinesterase | Molecular Docking | Identified top-scoring modes with minimum predicted Gibbs binding energy. | nih.gov |

These examples underscore the power of computational approaches in modern drug discovery. While direct computational data for this compound is limited in the public domain, the established methodologies for the broader isoquinoline and quinoline classes provide a clear roadmap for how this compound could be virtually screened against various targets and subsequently optimized into a potent and selective drug candidate. The strategic application of molecular docking, QSAR, and other in silico tools is crucial for navigating the complex landscape of medicinal chemistry and accelerating the development of new therapeutics.

Applications and Future Directions in Drug Discovery and Material Science

Role of Methyl Isoquinoline-7-carboxylate as a Privileged Scaffold in Medicinal Chemistry

The isoquinoline (B145761) core is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the discovery of new drugs. nih.govnih.gov The isoquinoline structure is embedded in numerous natural alkaloids and has been shown to possess a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govnih.gov

This compound serves as a key derivative within this privileged class. The presence of the carboxylate group at the 7-position provides a crucial handle for synthetic modification, allowing chemists to systematically alter the molecule's properties to optimize its interaction with specific biological targets. This ester functionality can be readily converted into other functional groups, such as amides, carboxylic acids, or alcohols, enabling the exploration of a wide chemical space around the isoquinoline core. This versatility makes it an inextricable template for drug discovery, allowing for the development of compounds with improved potency and selectivity. nih.govnumberanalytics.com

Rational Design and Synthesis of Advanced Therapeutic Leads Based on the Isoquinoline Carboxylate Framework

The process of rational drug design involves the methodical, computer-aided, and knowledge-based creation of new drug candidates. mdpi.com This approach is heavily utilized in the development of therapeutics based on the isoquinoline carboxylate framework. By understanding the structure-activity relationships of isoquinoline-based compounds, researchers can design and synthesize novel molecules with enhanced therapeutic efficacy and reduced toxicity. nih.govnih.gov

A notable strategy in this area is the use of the isoquinoline carboxylate moiety as a pharmacophore—the essential part of a molecule responsible for its biological activity. For instance, research has demonstrated that conjugating multiple isoquinoline-3-carboxylic acid units can lead to potent anti-tumor agents with high efficacy and low systemic toxicity. nih.gov The synthesis of such advanced leads often involves multi-step sequences, starting from precursors like this compound. Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions and C-H activation protocols, have significantly streamlined the construction of these complex molecules. numberanalytics.commdpi.com These advanced synthetic techniques allow for the precise installation of various substituents onto the isoquinoline ring system, facilitating the fine-tuning of the molecule's pharmacological profile.

The ultimate goal is to develop lead compounds that can be optimized for clinical use. nih.gov The isoquinoline carboxylate framework continues to be a fertile ground for the discovery of new therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. nih.govnumberanalytics.com

Exploration in Materials Science for Novel Functional Properties

Beyond its role in medicine, the isoquinoline scaffold, including derivatives like this compound, is finding increasing application in materials science. numberanalytics.comnumberanalytics.com The rigid, planar structure and the electron-rich nature of the isoquinoline ring system impart unique photophysical and electronic properties to materials that incorporate this moiety.

One of the most promising areas of exploration is in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com Isoquinoline-based materials are being investigated for their potential to act as efficient emitters or charge-transporting layers in these devices. The ability to tune the electronic properties of the isoquinoline core through synthetic modification of derivatives like this compound is critical for optimizing the performance of such materials. Furthermore, the inherent thermal and chemical stability of the isoquinoline ring is a significant advantage for creating robust and long-lasting electronic components. The exploration of isoquinoline-based materials may also lead to applications in emerging technologies like flexible electronics. numberanalytics.com

Development as Fluorescent Probes and Chemical Tools in Biological Systems

The intrinsic fluorescence of the isoquinoline nucleus makes it an excellent platform for the development of fluorescent probes and chemical sensors. nih.gov These tools are invaluable for studying complex biological processes at the molecular level. By attaching specific recognition elements to the isoquinoline scaffold, researchers can create probes that light up in the presence of a particular analyte, such as a metal ion, an enzyme, or a specific nucleic acid sequence.

This compound can serve as a starting point for the synthesis of such probes. The carboxylate group can be used to link the fluorescent isoquinoline core to a variety of quenching or recognition units. This modular design allows for the creation of "turn-on" or "turn-off" fluorescent sensors, where the fluorescence signal is modulated by the binding event. These chemical tools enable the real-time visualization of biological events within living cells, providing insights that are not achievable through other methods. The development of new isoquinoline-based fluorosensors continues to be an active area of research, with potential applications in diagnostics, high-throughput screening, and fundamental biological research. nih.gov

Emerging Trends and Interdisciplinary Research Opportunities in Isoquinoline Chemistry

The field of isoquinoline chemistry is continuously evolving, driven by innovations in synthetic methodology and an expanding range of applications. numberanalytics.comnumberanalytics.com Several emerging trends are shaping the future of research in this area. The development of more sustainable and efficient synthetic methods, such as those employing biocatalysts or flow chemistry, is a key focus. numberanalytics.comnumberanalytics.com These green chemistry approaches aim to reduce the environmental impact of chemical synthesis while improving scalability.

Interdisciplinary research is creating new opportunities for the application of isoquinoline-based compounds. The convergence of chemistry, biology, and materials science is leading to the development of novel theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. For example, a fluorescent isoquinoline derivative could be designed to not only report on the presence of a disease marker but also deliver a therapeutic payload to the target site. Furthermore, the exploration of isoquinoline alkaloids and their derivatives in the context of personalized medicine holds significant promise for tailoring treatments to individual patients. nih.govnumberanalytics.com As our understanding of the structure-property relationships of these versatile compounds deepens, we can expect to see the emergence of even more innovative applications in the years to come. numberanalytics.com

Q & A

Q. How can this compound be integrated into materials science research?

- Methodological Answer : Investigate its chelating properties for metal-organic framework (MOF) synthesis. Characterize coordination modes via X-ray crystallography and thermogravimetric analysis (TGA). Compare porosity and stability with carboxylate-free analogs to assess functional group contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.